N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a combination of furan, pyridine, and quinazolinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-pyridine intermediate: This could involve the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling.
Synthesis of the quinazolinone moiety: This might be achieved through the cyclization of an appropriate precursor, often involving amide formation and subsequent cyclization.
Final coupling: The furan-pyridine intermediate and the quinazolinone moiety are then coupled, possibly through an amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan or pyridine rings.
Reduction: Reduction reactions could target the quinazolinone moiety or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(pyridin-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and N-((2-(furan-2-yl)phenyl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide .
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: can be compared with other compounds containing furan, pyridine, or quinazolinone moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-20(8-10-25-14-24-17-5-2-1-4-16(17)21(25)27)23-13-15-7-9-22-18(12-15)19-6-3-11-28-19/h1-7,9,11-12,14H,8,10,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSLCYQLFOJJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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